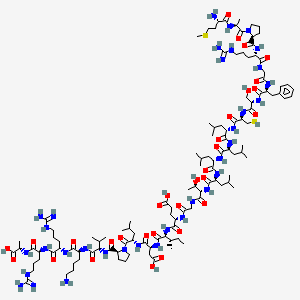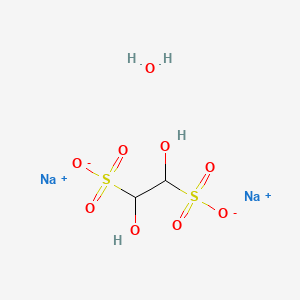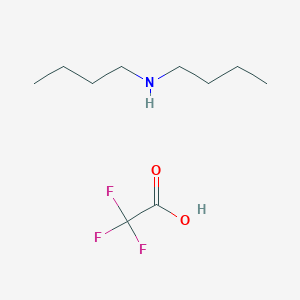
2-Chloro-3,4-difluoroaniline
描述
2-Chloro-3,4-difluoroaniline is a chemical compound belonging to the aniline family, characterized by the presence of chlorine and fluorine substituents on the phenyl ring. This compound is known for its unique chemical and physical properties, which are influenced by the electron-withdrawing effects of the halogen atoms. It is commonly used in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3,4-difluoroaniline typically involves multiple steps, starting from suitably substituted nitrobenzene derivatives. One common method includes:
Nitration Reaction:
Reduction Reaction: Conversion of nitro groups to amino groups.
Diazotization Reaction: Formation of diazonium salts.
Fluorination Reaction: Introduction of fluorine atoms.
Reduction Reaction: Final reduction to obtain the desired aniline derivative
Industrial Production Methods: Industrial production often employs high-pressure hydrolysis and reduction reactions, followed by addition reactions with other reagents. The presence of halogen substituents requires careful control of reaction conditions to avoid side reactions .
化学反应分析
Types of Reactions: 2-Chloro-3,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitro compounds.
Reduction: Formation of amines.
Substitution: Nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Utilizes reducing agents such as hydrogen in the presence of palladium catalysts.
Substitution: Often employs nucleophiles like sodium methoxide under controlled conditions
Major Products:
科学研究应用
2-Chloro-3,4-difluoroaniline is widely used in scientific research due to its unique properties:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on bacterial growth and metabolism.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of dyes, herbicides, and other industrial chemicals
作用机制
The primary mechanism of action of 2-Chloro-3,4-difluoroaniline involves the inhibition of bacterial growth. This is likely due to the disruption of essential biochemical pathways in bacterial cells, leading to cell death. The presence of chlorine and fluorine atoms enhances its reactivity and effectiveness.
相似化合物的比较
属性
IUPAC Name |
2-chloro-3,4-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKFELITTUIEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693159 | |
| Record name | 2-Chloro-3,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-48-6 | |
| Record name | 2-Chloro-3,4-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B3028785.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B3028789.png)
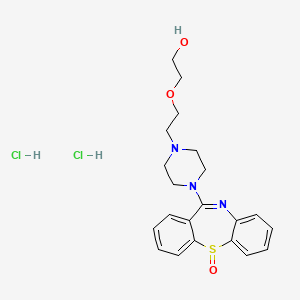
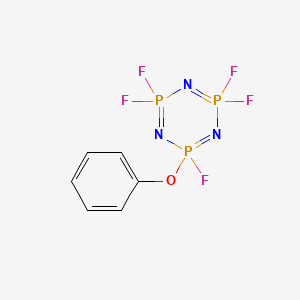
![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)
